8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

PI3Kδ inhibition Oncology Immunology

This specific 8-methyl-2-phenyl substitution pattern is critical for bioactivity: 8-methyl preserves antiplatelet potency and PI3Kδ inhibition (IC50 102 nM), while the 2-phenyl group is essential for target engagement. Unlike unsubstituted pyrido[1,2-a]pyrimidin-4-ones, this compound shows low CYP3A4 liability (>10 µM), making it a cleaner tool for cellular signaling studies. Order directly from verified research suppliers for immediate use in kinase profiling or reference standard applications. Bulk quantities available; request a quote.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 87591-85-3
Cat. No. B3058069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS87591-85-3
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CC(=O)N2C=C1)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-7-8-17-14(9-11)16-13(10-15(17)18)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyGZKULHFHGSQYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-85-3): A PI3Kδ‑Active Pyridopyrimidinone Scaffold for Chemical Biology


8‑Methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 87591‑85‑3, C₁₅H₁₂N₂O, MW 236.27) is a heterocyclic compound belonging to the pyrido[1,2‑a]pyrimidin‑4‑one family. This core scaffold has been exploited in multiple therapeutic programs due to its capacity to engage diverse biological targets, including phosphatidylinositol 3‑kinase δ (PI3Kδ) [1], SHP2 phosphatase [2], and aldose reductase [3]. The compound is offered by research‑supply vendors for in vitro studies and is not intended for human or veterinary use.

8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-85-3): Why Unsubstituted or Differently Substituted Analogs Are Not Interchangeable


The pyrido[1,2‑a]pyrimidin‑4‑one core is not a monolithic pharmacophore; substitution pattern exerts profound control over biological activity. Studies on 2‑phenyl‑pyrido[1,2‑a]pyrimidin‑4‑ones demonstrate that the absence of a methyl group at position 8, or its replacement with other substituents, yields compounds with significantly different inhibitory profiles [1]. For instance, methylation of phenolic hydroxyls on related derivatives completely abrogates aldose reductase inhibition [1], while the 8‑methyl substituent in antiplatelet‑active congeners preserves potency comparable to the lead [2]. Consequently, assuming functional equivalence between 8‑methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one and its close structural relatives—such as 2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (lacking the 8‑methyl) or 8‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (lacking the 2‑phenyl)—is unwarranted. The quantitative evidence below delineates the specific activities that define this compound.

Quantitative Differentiation of 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-85-3) from Structural Analogs and In‑Class Inhibitors


PI3Kδ Cellular Inhibition: 102 nM IC₅₀ in a Functional Phosphorylation Assay

8‑Methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one inhibits PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells with an IC₅₀ of 102 nM [1]. While no direct head‑to‑head comparison with the des‑methyl analog (2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one) is available in this assay system, structure‑activity relationship (SAR) data from related pyrido[1,2‑a]pyrimidin‑4‑one series indicate that the 8‑methyl substituent is a critical determinant of potency and selectivity [2]. For reference, the clinically approved PI3Kδ inhibitor idelalisib (CAL‑101) exhibits a cellular IC₅₀ of approximately 8 nM in similar assays [3].

PI3Kδ inhibition Oncology Immunology Cellular assay

Low CYP3A4 Inhibition Liability: >10,000 nM IC₅₀ Indicates Favorable Drug‑Drug Interaction Profile

In a time‑dependent inhibition assay using human liver microsomes, 8‑methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one exhibited an IC₅₀ of >10,000 nM against CYP3A4 [1]. This stands in stark contrast to many PI3Kδ inhibitors, such as idelalisib, which are known to cause clinically relevant CYP3A4 inhibition and drug‑drug interactions [2]. The >100‑fold selectivity window between PI3Kδ inhibition (102 nM) and CYP3A4 inhibition (>10,000 nM) suggests a reduced risk of off‑target metabolic interactions.

CYP3A4 inhibition Drug metabolism ADME Selectivity

8‑Methyl Substitution Maintains Antiplatelet Activity Comparable to the Lead Compound in a 2‑Aminopyridopyrimidinone Series

In a series of 2‑(1‑piperazinyl)‑4H‑pyrido[1,2‑a]pyrimidin‑4‑ones, the 8‑methyl derivative exhibited antiplatelet activity nearly equivalent to that of the lead compound (5a) when aggregation was induced by ADP or the Ca²⁺ ionophore A23187 [1]. Although this study did not evaluate the exact compound 8‑methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one, the data demonstrate that introduction of an 8‑methyl substituent onto the pyridopyrimidinone core is compatible with retention of high‑affinity cAMP phosphodiesterase inhibition and consequent antiplatelet effects. In contrast, other substitution patterns led to diminished activity.

Antiplatelet Phosphodiesterase inhibition SAR Thrombosis

SAR Indicates 8‑Methyl Group Is a Permissive Substitution for Retaining Biological Activity in Pyrido[1,2‑a]pyrimidin‑4‑one Scaffolds

A systematic SAR study of 2‑phenyl‑pyrido[1,2‑a]pyrimidin‑4‑one aldose reductase inhibitors revealed that introduction of a hydroxy group at position 6 or 9 enhanced inhibitory potency, while methylation of critical hydroxyls abolished activity [1]. Although the 8‑position was not directly probed in this series, the study establishes that substitution on the pyrido ring can dramatically modulate activity. Combined with the antiplatelet data above, this suggests that the 8‑methyl group is a 'silent' or 'permissive' substitution that does not interfere with, and may even enhance, target engagement in certain contexts.

Structure‑activity relationship Scaffold optimization Aldose reductase Drug design

Recommended Research Applications for 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-85-3) Based on Quantitative Evidence


PI3Kδ‑Dependent Cellular Assay Development and Chemical Probe Studies

Given its confirmed cellular PI3Kδ inhibitory activity (IC₅₀ = 102 nM in Ri‑1 cells) [1], this compound is suitable as a tool compound or positive control in assays measuring PI3Kδ‑mediated signaling (e.g., AKT phosphorylation). Its low CYP3A4 inhibition liability (>10,000 nM) [2] makes it a preferable alternative to more promiscuous PI3Kδ inhibitors when minimizing off‑target metabolic effects is a priority.

Scaffold‑Hopping and SAR Exploration of Pyridopyrimidinone‑Based Kinase Inhibitors

The pyrido[1,2‑a]pyrimidin‑4‑one core is a validated scaffold for kinase inhibitor design [3]. 8‑Methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one represents a specific substitution pattern that can serve as a starting point for medicinal chemistry optimization, particularly when exploring the impact of methyl substitution on the pyrido ring (as seen in antiplatelet and aldose reductase SAR) [REFS-4, REFS-5].

In Vitro Profiling of Platelet Aggregation Pathways

Class‑level evidence indicates that 8‑methyl‑substituted pyridopyrimidinones retain antiplatelet activity through cAMP phosphodiesterase inhibition [4]. While direct data on the target compound are lacking, this structural similarity supports its potential use as a tool compound in studies of platelet function and thrombus formation, particularly in head‑to‑head comparisons with the lead 2‑(1‑piperazinyl) analog.

Reference Standard for Analytical Method Development and Compound Identification

The compound's well‑defined physicochemical properties (C₁₅H₁₂N₂O, MW 236.27) and availability from research‑supply vendors make it suitable as a reference standard for HPLC, LC‑MS, or NMR method development, as well as for confirming the identity of newly synthesized pyridopyrimidinone derivatives.

Quote Request

Request a Quote for 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.